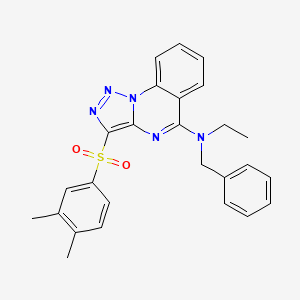

![molecular formula C17H10ClN3OS2 B2743990 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide CAS No. 477326-84-4](/img/structure/B2743990.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

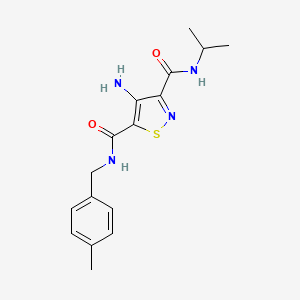

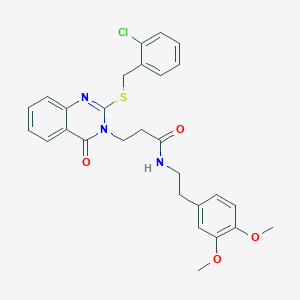

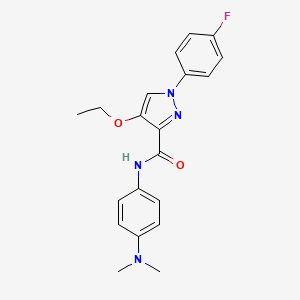

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Janus kinase 2 (JAK2). JAK2 is a tyrosine kinase that plays a critical role in signaling pathways involved in cell growth, differentiation, and survival. The inhibition of JAK2 activity by AG490 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.

科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared to standard reference drugs, and their potency was evaluated in vitro and in vivo . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to enhance anti-tubercular efficacy.

Antimicrobial Properties

Benzothiazole-based compounds have been studied for their antimicrobial activity. While specific studies on our compound of interest are limited, the broader class of benzothiazoles has demonstrated effectiveness against various microorganisms, including bacteria and fungi . Further research is needed to explore the precise mechanisms and spectrum of activity for this particular derivative.

Anti-Inflammatory Potential

Some benzothiazole derivatives exhibit anti-inflammatory properties. Although direct evidence for our compound is scarce, it’s worth investigating its potential in modulating inflammatory responses. Researchers have reported anti-inflammatory effects for related benzothiazole analogs .

Anticancer and Antitumor Activity

The benzothiazole nucleus has been associated with both anticancer and antitumor effects. While our compound hasn’t been extensively studied in this context, it shares structural features with other benzothiazole derivatives that exhibit cytotoxicity against cancer cells . Further investigations are warranted to assess its potential in cancer therapy.

Antiviral Applications

Benzothiazole derivatives have been explored as antiviral agents. Although specific data on our compound are lacking, it’s essential to consider its potential in inhibiting viral replication. Some benzothiazoles have shown activity against HIV protease, suggesting a broader antiviral role .

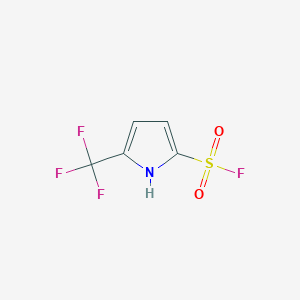

Optical Materials and Structural Studies

Beyond biological applications, the benzothiazole scaffold has been studied for its optical properties. Hydrazonylsulfones, including related compounds, have been investigated as optical materials . Additionally, structural studies on halogenobenzenesulfonyl hydrazides containing the benzothiazole moiety provide insights into their molecular arrangements .

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Biochemical Pathways

It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Action Environment

It is known that the chemical properties of benzothiazole derivatives can be influenced by various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3OS2/c18-11-7-5-10(6-8-11)15(22)21-17-20-13(9-23-17)16-19-12-3-1-2-4-14(12)24-16/h1-9H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEKEGOKKDCXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743907.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)